2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinazolinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.
Coupling with Methoxyphenyl Derivative: The fluorophenoxy intermediate is then coupled with a methoxyphenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Cyclization to Form Tetrahydroquinazolinone: The final step involves the cyclization of the coupled product to form the tetrahydroquinazolinone core. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its tetrahydroquinazolinone core is known to exhibit various pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluorophenoxy)methyl]benzaldehyde
- 2-[(3-Fluorophenoxy)methyl]benzoic Acid
- 2-(4-fluorophenoxy)ethylamine
Uniqueness
Compared to similar compounds, 2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its tetrahydroquinazolinone core, which imparts unique biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3/c1-3-14-28-24(27-21-10-6-4-8-19(21)25(28)29)17-12-13-22(30-2)18(15-17)16-31-23-11-7-5-9-20(23)26/h4-13,15,24,27H,3,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBGHKZZVTGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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